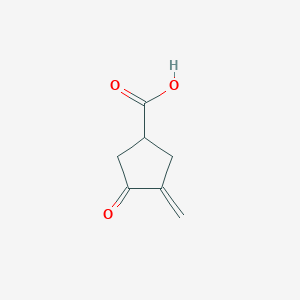

3-Methylidene-4-oxocyclopentane-1-carboxylic acid

CAS No.: 586-45-8

Cat. No.: VC19752398

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 586-45-8 |

|---|---|

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 3-methylidene-4-oxocyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C7H8O3/c1-4-2-5(7(9)10)3-6(4)8/h5H,1-3H2,(H,9,10) |

| Standard InChI Key | NKTFFPGLIDNMPI-UHFFFAOYSA-N |

| Canonical SMILES | C=C1CC(CC1=O)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Framework and Functional Groups

The compound’s backbone consists of a five-membered cyclopentane ring with three distinct functional groups:

-

Carboxylic acid at position 1, contributing acidity and hydrogen-bonding capacity.

-

Ketone at position 4, introducing polarity and potential for nucleophilic reactions.

-

Methylidene group (CH₂=) at position 3, imparting unsaturation and conformational rigidity .

The conjugated system between the methylidene and ketone groups may enable unique electronic transitions, influencing spectroscopic behavior.

Comparative Analysis with Structural Analogs

The TCM-ADIP database documents 2-methylidene-3-oxocyclopentane-1-carboxylic acid (PubChem CID: 24837234), a positional isomer with a molecular formula of C₇H₈O₃ . Key differences include:

-

Substituent positions: Ketone at C3 vs. C4 in the target compound.

-

Molecular geometry: Altered ring strain and dipole moments due to functional group rearrangement.

Table 1: Physicochemical Properties of Analogous Compounds

Synthetic Methodologies

Proposed Pathway for Target Compound

A hypothetical synthesis could involve:

-

Knoevenagel Condensation: Acetylacetone with acrylic acid to form γ-keto-α,β-unsaturated intermediate.

-

Cyclization: Acid-catalyzed intramolecular aldol reaction to form the cyclopentane ring.

-

Oxidation: Selective oxidation at C4 using Jones reagent.

Critical challenges include regioselective functionalization and avoiding polymerization of the methylidene group.

Physicochemical and Pharmacokinetic Profiling

Solubility and Partitioning

-

Aqueous solubility: logS = -1.1 → ~8 mg/L solubility, limiting unformulated oral bioavailability.

-

Lipophilicity: Predicted logD₇.₄ = -0.87, indicating preferential partitioning into aqueous phases at physiological pH.

Metabolic Stability

Cytochrome P450 interactions (CYP3A4 inhibition score: 0.066 ) suggest moderate hepatic metabolism. The carboxylic acid group may undergo glucuronidation, while the ketone could be reduced to a secondary alcohol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume